(2-Oxo-1,3-dioxole-4,5-diyl)bis(methylene) bis(2-ethoxy-1-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Oxo-1,3-dioxole-4,5-diyl)bis(methylene) bis(2-ethoxy-1-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate) is a byproduct formed during the synthesis of azilsartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension. This impurity is significant in pharmaceutical research and development due to its potential impact on the efficacy and safety of the final drug product.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azilsartan involves multiple steps, including the treatment of 1-[[2′-cyano-biphenyl-4-yl]methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate methyl ester with 2-ethylhexyl chloroformate, followed by cyclization in refluxing xylene and subsequent saponification . The formation of azilsartan dimer impurity can occur under acidic conditions or through hydrothermal methods at high temperatures .
Industrial Production Methods: In industrial settings, controlling the formation of impurities like azilsartan dimer is crucial. This involves optimizing reaction conditions, such as temperature and pH, and employing purification techniques to isolate the desired product while minimizing impurities .
Chemical Reactions Analysis
Types of Reactions: (2-Oxo-1,3-dioxole-4,5-diyl)bis(methylene) bis(2-ethoxy-1-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate) can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of different oxidation products.
Reduction: Reducing agents can alter the chemical structure of the impurity.
Substitution: Substitution reactions can occur, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can lead to significant degradation of azilsartan .
Scientific Research Applications
(2-Oxo-1,3-dioxole-4,5-diyl)bis(methylene) bis(2-ethoxy-1-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate) has several applications in scientific research:
Chemistry: It is used to study the stability and degradation pathways of azilsartan.
Biology: Research on its biological activity helps in understanding the pharmacokinetics and pharmacodynamics of azilsartan.
Medicine: Investigating its impact on the efficacy and safety of azilsartan formulations.
Industry: Used in quality control processes to ensure the purity of azilsartan in pharmaceutical products.
Mechanism of Action
The mechanism of action of azilsartan dimer impurity is related to its parent compound, azilsartan. Azilsartan inhibits the binding of angiotensin II to the AT1 receptor in vascular smooth muscle and adrenal gland tissues, leading to vasodilation and reduced aldosterone release . The impurity itself may not have significant pharmacological activity but is crucial in understanding the overall safety profile of azilsartan.
Comparison with Similar Compounds
- Valsartan
- Losartan
- Irbesartan
- Telmisartan
- Olmesartan
Comparison: (2-Oxo-1,3-dioxole-4,5-diyl)bis(methylene) bis(2-ethoxy-1-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate) is unique due to its specific formation pathway and structural characteristics. Compared to impurities in other angiotensin II receptor blockers, it may exhibit different stability and reactivity profiles .
Properties
CAS No. |
1417576-02-3 |
---|---|
Molecular Formula |
C55H42N8O13 |
Molecular Weight |
1023.0 g/mol |
IUPAC Name |
[5-[[2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carbonyl]oxymethyl]-2-oxo-1,3-dioxol-4-yl]methyl 2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
InChI |
InChI=1S/C55H42N8O13/c1-3-69-51-56-41-17-9-15-39(45(41)62(51)27-31-19-23-33(24-20-31)35-11-5-7-13-37(35)47-58-53(66)75-60-47)49(64)71-29-43-44(74-55(68)73-43)30-72-50(65)40-16-10-18-42-46(40)63(52(57-42)70-4-2)28-32-21-25-34(26-22-32)36-12-6-8-14-38(36)48-59-54(67)76-61-48/h5-26H,3-4,27-30H2,1-2H3,(H,58,60,66)(H,59,61,67) |
InChI Key |
BLFHQCVBQGQMOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OCC6=C(OC(=O)O6)COC(=O)C7=C8C(=CC=C7)N=C(N8CC9=CC=C(C=C9)C1=CC=CC=C1C1=NOC(=O)N1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.